molecular formula C6H12ClNO2S B6183579 methyl 1,3-thiazinane-4-carboxylate hydrochloride CAS No. 86264-89-3

methyl 1,3-thiazinane-4-carboxylate hydrochloride

Cat. No.: B6183579
CAS No.: 86264-89-3
M. Wt: 197.68 g/mol
InChI Key: SMXVVSYPIWYIEL-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazinane-4-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO2S. It is a derivative of thiazine, a class of compounds known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-thiazinane-4-carboxylate hydrochloride typically involves the reaction of appropriate thiazine precursors with methylating agents under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by methylation and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-thiazinane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Methyl 1,3-thiazinane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1,3-thiazinane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-thiazinane-4-carboxylate hydrochloride is unique due to its specific structure and the presence of a methyl ester group, which can influence its reactivity and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1,3-thiazinane-4-carboxylate hydrochloride involves the reaction of 2-aminoethanethiol with methyl acrylate followed by cyclization with sodium hydroxide and chlorination with hydrochloric acid.", "Starting Materials": [ "2-aminoethanethiol", "methyl acrylate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminoethanethiol is reacted with methyl acrylate in the presence of a catalyst to form methyl 2-amino-3-thiopropionate.", "Step 2: Methyl 2-amino-3-thiopropionate is cyclized with sodium hydroxide to form methyl 1,3-thiazinane-4-carboxylate.", "Step 3: Methyl 1,3-thiazinane-4-carboxylate is chlorinated with hydrochloric acid to form methyl 1,3-thiazinane-4-carboxylate hydrochloride." ] }

CAS No.

86264-89-3

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

methyl 1,3-thiazinane-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-3-10-4-7-5;/h5,7H,2-4H2,1H3;1H

InChI Key

SMXVVSYPIWYIEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCSCN1.Cl

Purity

95

Origin of Product

United States

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